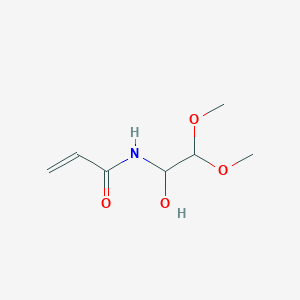
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide
説明
準備方法
Synthetic Routes and Reaction Conditions: Metiazinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 10-methylphenothiazine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol and requires heating for about 16 hours .
Industrial Production Methods: Industrial production of metiazinic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
化学反応の分析
反応の種類: メチアジン酸は、酸化、還元、置換反応など、様々な化学反応を起こします .
一般的な試薬と条件:
酸化: メチアジン酸は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 置換反応は、アミンやチオールなどの求核剤を含むことがよくあります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、メチアジン酸の酸化は、異なる光吸収帯を持つラジカル双性イオンの形成につながる可能性があります .
4. 科学研究における用途
メチアジン酸は、様々な分野における用途について広く研究されてきました。
科学的研究の応用
Metiazinic acid has been extensively studied for its applications in various fields:
作用機序
メチアジン酸は、主にプロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素(COX-1およびCOX-2)の阻害を介してその効果を発揮します . これらの酵素を阻害することにより、メチアジン酸は炎症と痛みを軽減します。 さらに、メチアジン酸はRNA分子と相互作用することが示されており、疾患を引き起こすマイクロRNAの形成を阻害する可能性があります .
6. 類似の化合物との比較
メチアジン酸は、様々な薬理作用で知られるフェノチアジン類に属します . 類似の化合物には、以下のようなものがあります。
クロルプロマジン: 抗精神病薬として使用されます。
プロメタジン: 抗ヒスタミン薬および制吐薬として使用されます。
チオリダジン: 抗精神病薬として使用されます。
独自性: メチアジン酸は、抗炎症剤としての二重の役割と、RNA分子を標的とする可能性という点で他の化合物とは異なり、医薬品および研究用途の両方で汎用性の高い化合物となっています .
類似化合物との比較
Metiazinic acid belongs to the class of phenothiazines, which are known for their diverse pharmacological activities . Similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Used as an antipsychotic.
Uniqueness: What sets metiazinic acid apart is its dual role as an anti-inflammatory agent and its potential in targeting RNA molecules, making it a versatile compound in both medicinal and research applications .
生物活性
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, supported by data tables and case studies.
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an amide group and a propene moiety, which are crucial for its biological activity.
- Molecular Formula : C₉H₁₃NO₃
- Molecular Weight : 185.20 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as:
- Amidation Reactions : Utilizing acyl chlorides with the hydroxymethyl derivative.
- Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization : For creating polymers that incorporate this compound for drug delivery applications.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.
Table 1: Anticancer Activity Against Different Cell Lines
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Cycle Progression : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death through the activation of caspases.
Toxicological Profile
The toxicological evaluation indicates that while the compound shows promising biological activity, it also presents certain risks:
- Carcinogenic Potential : Limited data suggest that similar compounds may exhibit carcinogenic properties under specific conditions .
- Metabolism and Excretion : Studies indicate that the compound is well absorbed and primarily excreted via urine, with potential metabolites identified as mercapturic acid .
Case Studies
-
Study on Antitumor Efficacy
- A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile.
-
In Vitro Study on Cytotoxicity
- An in vitro analysis demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines with minimal effects on normal cells, indicating selectivity towards malignant cells.
特性
IUPAC Name |
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4-5(9)8-6(10)7(11-2)12-3/h4,6-7,10H,1H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDTJROXGIDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(NC(=O)C=C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400611 | |
| Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112642-92-9 | |
| Record name | N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112642-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















